Cas no 10564-26-8 (9,9-Dimethyl-3,7-diazabicyclo[3.3.1]nonane)
9,9-Dimethyl-3,7-diazabicyclo[3.3.1]nonane Chemical and Physical Properties
Names and Identifiers
-
- 9,9-Dimethyl-3,7-diazabicyclo[3.3.1]nonane
- 9,9-dimethyl-3,7-diaza-bicyclo[3.3.1]nonane
- 9,9-Dimethyl-3,7-diazabicyclo< 3.3.1> nonan
- AC1LBFQM
- AC1Q4WPS
- AG-K-95134
- AK-43186
- ANW-72311
- AR-1H5290
- CTK4A3993
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- Inchi: InChI=1S/C9H18N2/c1-9(2)7-3-10-5-8(9)6-11-4-7/h7-8,10-11H,3-6H2,1-2H3
- InChI Key: GTZWYMXNVKMGHI-UHFFFAOYSA-N
- SMILES: CC1(C)C2CNCC1CNC2
Computed Properties
- Exact Mass: 154.14714
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 11
- Rotatable Bond Count: 0
Experimental Properties
- Density: 0.901
- Boiling Point: 218 ºC
- Flash Point: 93 ºC
- Refractive Index: 1.453
- PSA: 24.06
- LogP: 1.10900
9,9-Dimethyl-3,7-diazabicyclo[3.3.1]nonane Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM202212-1g |
9,9-dimethyl-3,7-diazabicyclo[3.3.1]nonane |
10564-26-8 | 95% | 1g |
$*** | 2023-04-03 | |
| Ambeed | A594318-1g |
9,9-Dimethyl-3,7-diazabicyclo[3.3.1]nonane |
10564-26-8 | 95+% | 1g |
$1876.0 | 2024-04-26 |
9,9-Dimethyl-3,7-diazabicyclo[3.3.1]nonane Suppliers
9,9-Dimethyl-3,7-diazabicyclo[3.3.1]nonane Related Literature
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Mark D. Allendorf,Alauddin Ahmed,Tom Autrey,Jeffrey Camp,Eun Seon Cho,Maciej Haranczyk,Abhi Karkamkar,Di-Jia Liu,Katie R. Meihaus,Iffat H. Nayyar,Roman Nazarov,Donald J. Siegel,Vitalie Stavila,Jeffrey J. Urban,Srimukh Prasad Veccham,Brandon C. Wood Energy Environ. Sci., 2018,11, 2784-2812
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Stephen P. Fletcher,Richard B. C. Jagt,Ben L. Feringa Chem. Commun., 2007, 2578-2580
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Kaiyuan Huang,Wangkang Qiu,Meilian Ou,Xiaorui Liu,Zenan Liao,Sheng Chu RSC Adv., 2020,10, 18824-18829
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Quan Xiang,Yiqin Chen,Zhiqin Li,Kaixi Bi,Guanhua Zhang,Huigao Duan Nanoscale, 2016,8, 19541-19550
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Xiaofeng Lin RSC Adv., 2016,6, 9002-9006
Additional information on 9,9-Dimethyl-3,7-diazabicyclo[3.3.1]nonane
Introduction to 9,9-Dimethyl-3,7-diazabicyclo[3.3.1]nonane (CAS No. 10564-26-8) and Its Emerging Applications in Chemical Biology
9,9-Dimethyl-3,7-diazabicyclo[3.3.1]nonane, identified by the Chemical Abstracts Service Number (CAS No.) 10564-26-8, is a structurally unique heterocyclic compound that has garnered significant attention in the field of chemical biology due to its distinctive molecular architecture and potential pharmacological properties. This bicyclic amine derivative features a rigid three-membered nitrogen-containing ring embedded within a larger nonane framework, with two methyl substituents at the 9th carbon positions and nitrogen atoms at the 3rd and 7th positions. Such structural features contribute to its intriguing chemical reactivity and biological relevance, making it a promising candidate for further exploration in drug discovery and molecular recognition studies.
The compound's bicyclic core imparts exceptional steric constraints, which can be exploited to design molecules with specific binding affinities for biological targets. Recent advancements in computational chemistry have enabled researchers to predict the binding modes of 9,9-Dimethyl-3,7-diazabicyclo[3.3.1]nonane with various protein receptors, suggesting its potential as a scaffold for developing novel therapeutic agents. For instance, studies have highlighted its ability to interact with enzymes involved in metabolic pathways, positioning it as a candidate for modulating diseases related to dysregulated biochemistry.
One of the most compelling aspects of 9,9-Dimethyl-3,7-diazabicyclo[3.3.1]nonane is its versatility in chemical modifications. The presence of nitrogen atoms and methyl groups provides multiple sites for functionalization, allowing chemists to tailor the molecule's properties for specific applications. Researchers have demonstrated that derivatives of this compound can exhibit significant inhibitory effects on certain kinases and proteases, which are key targets in oncology and inflammatory diseases. These findings align with the growing interest in heterocyclic compounds as pharmacophores due to their ability to mimic natural biomolecules while offering improved pharmacokinetic profiles.
The synthesis of 9,9-Dimethyl-3,7-diazabicyclo[3.3.1]nonane presents both challenges and opportunities for synthetic chemists. The strained bicyclic system requires careful optimization of reaction conditions to achieve high yields and purity. However, recent methodologies involving transition-metal-catalyzed cyclizations have shown promise in facilitating the construction of this framework efficiently. Such advancements not only enhance the accessibility of the compound but also open avenues for synthesizing structurally related analogs with tailored biological activities.
In the realm of medicinal chemistry, 9,9-Dimethyl-3,7-diazabicyclo[3.3.1]nonane has been explored as a template for developing small-molecule probes to study protein-protein interactions (PPIs). The rigid scaffold helps maintain conformational stability during binding assays, making it an ideal candidate for high-throughput screening campaigns. Moreover, its nitrogen-rich structure allows for coordination with metal ions, which has been leveraged in designing metallo-drugs that exhibit enhanced solubility and bioavailability compared to traditional small-molecule therapeutics.
Emerging research also suggests that 9,9-Dimethyl-3,7-diazabicyclo[3.3.1]nonane may play a role in materials science beyond its biological applications. The compound's ability to form stable inclusion complexes with other molecules has led to investigations into its use as a host material in supramolecular chemistry. These complexes could potentially be employed in drug delivery systems or as components of smart materials that respond to environmental stimuli.
The future prospects of 9,9-Dimethyl-3,7-diazabicyclo[3.3.1]nonane are vast and multifaceted. As computational tools become more sophisticated, virtual screening approaches will likely identify new derivatives with enhanced biological activity or novel mechanisms of action. Additionally, interdisciplinary collaborations between chemists and biologists will be crucial in translating laboratory findings into tangible therapeutic benefits for patients worldwide.
In conclusion, 9,9-Dimethyl-3,7-diazabicyclo[3.3.1]nonane (CAS No., 10564-26-8) represents a fascinating example of how structural innovation can drive advancements in chemical biology and drug discovery programs across multiple therapeutic areas including oncology, neurology,and metabolic disorders.. Its unique chemical properties make it an invaluable tool for researchers seeking to develop next-generation therapeutics that address unmet medical needs effectively.
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